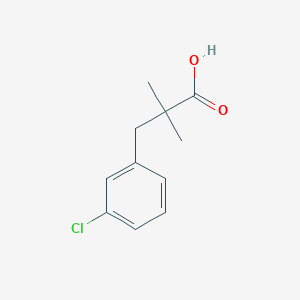
3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid
Descripción general
Descripción
“3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid” is a complex organic compound. It contains a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached . It also contains a 2,2-dimethylpropanoic acid group, which is a three-carbon chain with a carboxylic acid group at one end and two methyl groups attached to the middle carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a chlorine atom attached at the 3-position. This would be connected to a three-carbon chain with a carboxylic acid group at one end and two methyl groups attached to the middle carbon .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an organic compound containing a carboxylic acid group, it could potentially undergo a variety of reactions, including esterification, decarboxylation, and reactions with bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, compounds containing a carboxylic acid group typically have higher boiling points than similar compounds without this group due to the ability of the carboxylic acid group to form hydrogen bonds .
Aplicaciones Científicas De Investigación
Anticancer Potential
- Synthesis and Cytotoxic Activity of Metal Complexes : Research on metal complexes derived from 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives showed significant anticancer activities. These compounds demonstrated inhibitory actions on human colorectal carcinoma cells, suggesting their potential in cancer therapy (Aboelmagd et al., 2021).
- New Derivatives with Anticancer Activity : Synthesis of 25 compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives as potential HDAC inhibitors showed promise for anticancer activity (Rayes et al., 2019).
- Selective Inhibition of Colon Cancer Cell Proliferation : A series of compounds based on structure modification of these derivatives selectively inhibited the proliferation of colon cancer cells. Some compounds showed high inhibitory activity, indicating their potential as cancer therapeutics (Rayes et al., 2020).
Synthesis and Assay of HDAC Inhibitors
- Triazolyl-2,2-Dimethyl-3-Phenylpropanoates : Compounds synthesized based on the structure of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed promising antiproliferative activity against various cancer cell lines, suggesting their potential as HDAC inhibitors (El-Rayes et al., 2019).
Other Applications
- Preparation of Stimulants : Esters of 2-dimethylaminoethanol with lipophilic carboxylic acids, including 2,2-dimethylpropanoic derivatives, have been prepared for pharmacological testing (Protiva et al., 1990).
- Photodegradation Studies : These derivatives have been used in the study of photodegradation of certain chemicals, indicating their role in environmental and analytical chemistry (Iesce et al., 2003).
Mecanismo De Acción
Target of Action
The compound contains an indole nucleus, which is a prevalent structure in many bioactive compounds . Compounds with this structure often bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have shown inhibitory activity against influenza A .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMMJZDDAHXYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
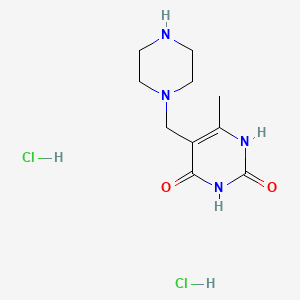

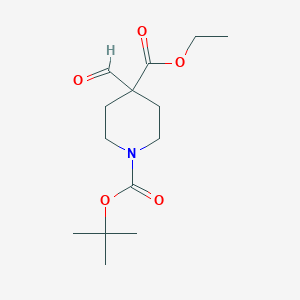

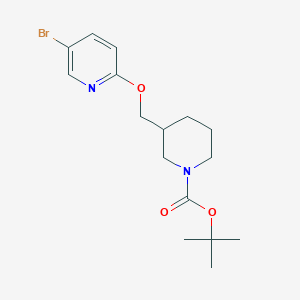
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
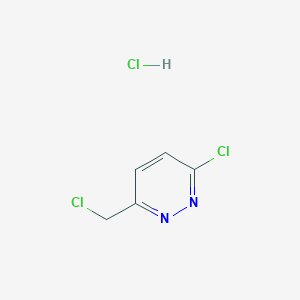
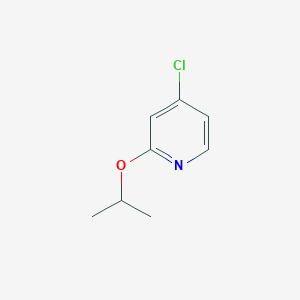
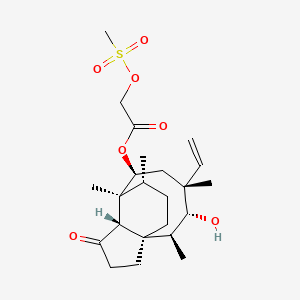
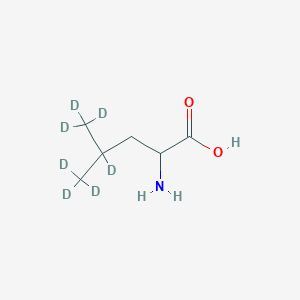
![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)

